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molecular formula C8H9BFNO4 B8584212 5-(1,3-Dioxolan-2-yl)-2-fluoropyridin-3-ylboronic acid

5-(1,3-Dioxolan-2-yl)-2-fluoropyridin-3-ylboronic acid

Cat. No. B8584212
M. Wt: 212.97 g/mol
InChI Key: FMHWAZCTOVPKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772480B2

Procedure details

5-(1,3-Dioxolan-2-yl)-2-fluoropyridine (18.803 g, 111 mmol) was dissolved in THF (300 mL) in a 1 L round-bottom flask, and the flask was cooled in a dry ice/acetone bath under nitrogen. Then, lithium diisopropylamide (2.0 M in heptane/tetrahydrofuran/ethylbenzene; Acros) (89 mL, 178 mmol) was added via syringe over min. After 75 min, triisopropyl borate (40.8 mL, 178 mmol) was added via syringe over 5 minutes, and then the reaction was allowed to slowly warm up to room temperature while being stirred under nitrogen. After 4.5 h, the reaction mixture was treated with 1 N NaOH (300 mL). The layers were separated, and the organic phase was discarded. The aqueous phase was treated with concentrated HCl and 5N aqueous HCl to lower the pH to about 5. Then, the aqueous phase was extracted with 10:1 DCM/MeOH. The aqueous phase was treated with 5 N HCl during the extractions to maintain the pH at 5-6. Brine was also added to the aqueous phase to aid extraction. The extracts were combined, concentrated, and dried under high vacuum to give 14.56 g of product. m/z (ESI, +ve ion) 214 (M+H)+.
Quantity
18.803 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
89 mL
Type
reactant
Reaction Step Two
Quantity
40.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[CH:8][C:9]([F:12])=[N:10][CH:11]=1.C([N-]C(C)C)(C)C.[Li+].[B:21](OC(C)C)([O:26]C(C)C)[O:22]C(C)C.[OH-].[Na+]>C1COCC1>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]([B:21]([OH:26])[OH:22])[C:9]([F:12])=[N:10][CH:11]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18.803 g
Type
reactant
Smiles
O1C(OCC1)C=1C=CC(=NC1)F
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
89 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
40.8 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while being stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the flask was cooled in a dry ice/acetone bath under nitrogen
WAIT
Type
WAIT
Details
After 4.5 h
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
The aqueous phase was treated with concentrated HCl and 5N aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
Then, the aqueous phase was extracted with 10:1 DCM/MeOH
ADDITION
Type
ADDITION
Details
The aqueous phase was treated with 5 N HCl during the extractions
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH at 5-6
ADDITION
Type
ADDITION
Details
Brine was also added to the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
extraction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
O1C(OCC1)C=1C=C(C(=NC1)F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.56 g
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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